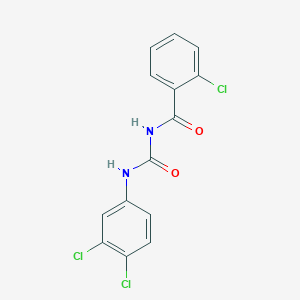
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in early discovery research. Its applications span various fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Limited use due to its specialized nature.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
3-{2-[hydroxy(diphenyl)acetyl]carbohydrazonoyl}phenyl 4-methoxybenzoate: Similar structure with diphenyl groups.
Propiedades
Número CAS |
765274-27-9 |
|---|---|
Fórmula molecular |
C23H20N2O5 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H20N2O5/c1-29-19-12-10-18(11-13-19)23(28)30-20-9-5-6-16(14-20)15-24-25-22(27)21(26)17-7-3-2-4-8-17/h2-15,21,26H,1H3,(H,25,27)/b24-15+ |
Clave InChI |
UAMIMHFDSOSWOF-BUVRLJJBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12027061.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12027063.png)
![N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12027065.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12027085.png)
![N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12027092.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12027122.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12027124.png)
![[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12027133.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12027134.png)
![7-cyclohexyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12027136.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12027140.png)

